3-(3-Bromo-5-methylphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(3-Bromo-5-methylphenyl)-2-hydroxypropanoic acid is an organic compound that features a brominated aromatic ring and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methylphenyl)-2-hydroxypropanoic acid typically involves the bromination of 5-methylphenyl followed by the introduction of the hydroxypropanoic acid group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to facilitate the bromination process. The subsequent introduction of the hydroxypropanoic acid group can be achieved through esterification or other suitable organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-methylphenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated aromatic ring to a non-brominated form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of non-brominated aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-(3-Bromo-5-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-methylphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring can participate in binding interactions, while the hydroxypropanoic acid moiety can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methylphenylboronic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Bromo-5-methoxyphenylboronic acid
Uniqueness
3-(3-Bromo-5-methylphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a brominated aromatic ring and a hydroxypropanoic acid group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11BrO3 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-(3-bromo-5-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-2-7(4-8(11)3-6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
FUNXKGHRXUSIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC(C(=O)O)O |
Origin of Product |
United States |
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